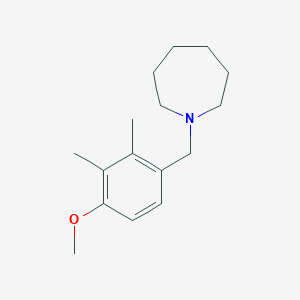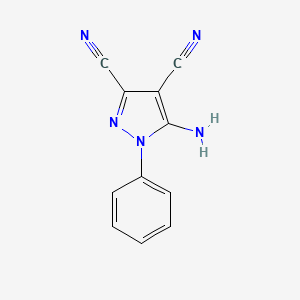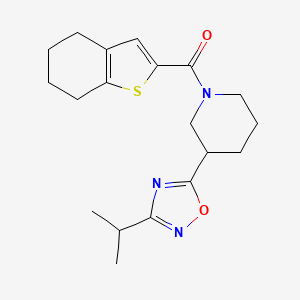![molecular formula C15H20N4O3 B5685763 2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide is a chemical compound that has shown potential as a research tool in scientific investigations. It is a member of the triazole family of compounds, which have been widely studied for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes or receptors involved in various biological processes. For example, it has been shown to inhibit the growth of certain bacteria by inhibiting DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide are largely dependent on the specific target it interacts with. For example, its antimicrobial activity is due to its inhibition of DNA gyrase, while its potential as a GPCR ligand suggests a role in modulating various physiological processes. Further research is needed to fully understand the effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide in lab experiments is its potential as a research tool for investigating various biological processes. Its diverse biological activities make it a promising compound for exploring new therapeutic targets. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research involving 2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide. One area of interest is its potential as a ligand for GPCRs, which are involved in a wide range of physiological processes. Further investigation could lead to the development of new therapies for various diseases. Additionally, research could focus on the development of more efficient synthesis methods or modifications to the compound structure to enhance its biological activity.
Synthesemethoden
The synthesis of 2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide involves the reaction of 1-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carbaldehyde with isopropoxymethylamine and acetic anhydride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide has been used in various scientific investigations due to its potential as a research tool. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities in vitro. It has also been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Eigenschaften
IUPAC Name |
2-[1-(2-methoxyphenyl)-5-(propan-2-yloxymethyl)-1,2,4-triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10(2)22-9-15-17-14(8-13(16)20)18-19(15)11-6-4-5-7-12(11)21-3/h4-7,10H,8-9H2,1-3H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKODFSTVGIKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NC(=NN1C2=CC=CC=C2OC)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)

![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)

